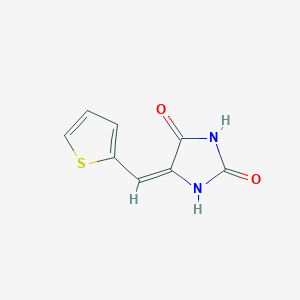

(5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione

CAS No.:

Cat. No.: VC13295880

Molecular Formula: C8H6N2O2S

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6N2O2S |

|---|---|

| Molecular Weight | 194.21 g/mol |

| IUPAC Name | (5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C8H6N2O2S/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)/b6-4+ |

| Standard InChI Key | NKNQLJMAPSUXLZ-GQCTYLIASA-N |

| Isomeric SMILES | C1=CSC(=C1)/C=C/2\C(=O)NC(=O)N2 |

| SMILES | C1=CSC(=C1)C=C2C(=O)NC(=O)N2 |

| Canonical SMILES | C1=CSC(=C1)C=C2C(=O)NC(=O)N2 |

Introduction

Chemical Identity and Structural Features

(5E)-5-(Thiophen-2-ylmethylidene)imidazolidine-2,4-dione (IUPAC name: (5E)-5-[(thiophen-2-yl)methylidene]imidazolidine-2,4-dione) is a bicyclic compound characterized by a five-membered imidazolidine-2,4-dione ring fused to a thiophene moiety via an exocyclic double bond at position 5. The E-configuration of the double bond indicates that the thiophene substituent and the carbonyl group at position 4 are on opposite sides of the double bond .

Molecular Formula: C₈H₅N₂O₂S

Molecular Weight: 209.21 g/mol

Structural Features:

-

The imidazolidine-2,4-dione core contributes two carbonyl groups (C=O) at positions 2 and 4.

-

The thiophen-2-ylmethylidene group introduces sulfur-containing aromaticity, enhancing electronic conjugation .

-

The E-configuration stabilizes the molecule through reduced steric hindrance between the thiophene ring and the imidazolidine backbone .

Synthesis and Manufacturing

The synthesis of (5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione typically involves a Knoevenagel condensation between imidazolidine-2,4-dione and thiophene-2-carbaldehyde (Figure 1). This reaction proceeds under mild conditions with a catalytic base, such as piperidine, in a toluene or dimethylformamide (DMF) solvent system .

Reaction Conditions:

-

Catalyst: Piperidine (10 mol%)

-

Solvent: Toluene or DMF

-

Temperature: Reflux (110–120°C)

-

Reaction Time: 6–8 hours

Mechanistic Insights:

-

The base deprotonates the active methylene group of imidazolidine-2,4-dione, generating a nucleophilic enolate.

-

Thiophene-2-carbaldehyde undergoes aldol-like condensation with the enolate, forming the exocyclic double bond.

Table 1. Optimization of Synthesis Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (piperidine) | 10 mol% | Maximizes enolate formation |

| Solvent | Toluene | Enhances reaction rate |

| Temperature | 110°C | Balances kinetics and stability |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR:

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

-

Molar Extinction Coefficient (ε): 12,500 L·mol⁻¹·cm⁻¹, indicating strong electronic delocalization .

Physical and Chemical Properties

Table 2. Key Physical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 149–151°C | Differential Scanning Calorimetry |

| Solubility | DMSO > Methanol > Water | Shake-flask method |

| LogP | 1.88 | Computational prediction |

Stability:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume